1H-Pyrazolo[4,3-C]pyridine-4-carbonitrile is a bicyclic heterocyclic compound that belongs to the broader class of pyrazolo-pyridine derivatives. These compounds exhibit a diverse range of biological activities, making them significant in medicinal chemistry. The specific structure of 1H-pyrazolo[4,3-C]pyridine-4-carbonitrile includes a pyrazole ring fused to a pyridine ring, with a cyano group attached at the 4-position of the pyrazole ring.
The compound is classified under heterocyclic compounds due to its unique ring structures. It can be sourced from various synthetic routes that utilize different starting materials and catalysts. The classification of 1H-pyrazolo[4,3-C]pyridine-4-carbonitrile falls within the domain of organic chemistry, particularly in the study of nitrogen-containing heterocycles.
The synthesis of 1H-pyrazolo[4,3-C]pyridine-4-carbonitrile can be achieved through several methodologies, primarily focusing on the formation of the pyrazole and pyridine rings. Key synthetic strategies include:
The detailed mechanisms often involve nucleophilic attacks on electrophilic centers, followed by dehydration steps to form the final product.
The molecular formula for 1H-pyrazolo[4,3-C]pyridine-4-carbonitrile is C8H6N4. The structure consists of:
1H-Pyrazolo[4,3-C]pyridine-4-carbonitrile participates in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are often optimized using specific solvents or catalysts to enhance yield and selectivity.
The mechanism by which 1H-pyrazolo[4,3-C]pyridine-4-carbonitrile exerts its biological effects is not fully elucidated but is believed to involve interactions with various biological targets such as enzymes or receptors. For example:
Quantitative structure-activity relationship (QSAR) studies are often employed to correlate structural features with biological activity.
1H-Pyrazolo[4,3-C]pyridine-4-carbonitrile exhibits several notable physical and chemical properties:
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are utilized to confirm these properties .
1H-Pyrazolo[4,3-C]pyridine-4-carbonitrile finds applications in various fields:
Research continues into optimizing its synthesis and expanding its applications across different scientific domains.
1H-Pyrazolo[4,3-c]pyridine-4-carbonitrile represents a structurally specialized bicyclic heterocycle formed through the fusion of pyrazole and pyridine rings at the [4,3-c] positions. This molecular architecture places the bridgehead nitrogen atoms at positions 1 and 4a, with the cyano (-CN) functional group strategically positioned at the electron-deficient C4 position of the pyridine ring. The compound belongs to the broader family of pyrazolopyridines, which encompass five possible ring fusion isomers ([3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), each exhibiting distinct electronic distributions and physicochemical profiles [2] [8]. Within pharmaceutical chemistry, these nitrogen-dense scaffolds serve as privileged structures due to their similarity to purine bases, enabling targeted interactions with biological macromolecules [4]. The [4,3-c] isomer, particularly when substituted with a cyano group at position 4, has emerged as a versatile building block in drug discovery platforms, with applications spanning antiviral development, kinase inhibition, and enzyme-targeted therapeutics [6] [8]. Its synthetic accessibility through ring-closing methodologies—either via construction of the pyridine ring onto preformed pyrazole precursors or formation of the pyrazole moiety onto functionalized pyridine intermediates—enhances its utility in medicinal chemistry programs [8].
Pyrazolopyridine derivatives constitute a pharmaceutically significant chemotype with demonstrated bioactivity across diverse therapeutic areas. The 1H-pyrazolo[4,3-c]pyridine-4-carbonitrile scaffold, in particular, has garnered attention for its potent antiviral properties against herpes simplex virus type-1 (HSV-1). Experimental studies have identified derivatives such as AM-57 (EC₅₀ = 0.70 ± 0.10 µM) as highly effective inhibitors of HSV-1 replication through novel mechanisms distinct from nucleoside analogs like acyclovir [6]. These compounds exhibit exceptional selectivity indices (SI = 857.1 for AM-57), attributable to their targeted interference with specific stages of the viral replicative cycle—including viral adsorption (e.g., ARA-04, ARA-05) and replication of immediate-early (α) and late (γ) phase proteins (e.g., AM-57-mediated reduction of ICP27 and gD viral proteins) [6].
Beyond virology, pyrazolopyridines serve as core structures in kinase inhibition therapeutics. Although the [4,3-c] isomer is less prevalent in marketed drugs than its [3,4-b] counterpart (e.g., Vericiguat), its structural features enable unique target engagement profiles. Molecular docking simulations indicate that derivatives like AM-57 preferentially interact with the TFIIBc-VP16 transcription complex, disrupting viral protein assembly, while other analogs inhibit receptor binding proteins critical for viral adsorption (e.g., nectin-1 interactions) [6]. The scaffold's planar geometry and hydrogen-bonding capabilities—enhanced by the electron-withdrawing cyano group—facilitate π-stacking interactions and precise binding within enzyme active sites, positioning it as a versatile template for anticancer, anti-inflammatory, and central nervous system (CNS) drug development [8].
Table 1: Biological Activity Profile of Pyrazolopyridine-4-carbonitrile Derivatives
Compound | Biological Target | EC₅₀/IC₅₀ | Mechanistic Action | Source |
---|---|---|---|---|
AM-57 | HSV-1 replication | 0.70 ± 0.10 µM | Inhibits α/γ-phase replication; reduces ICP27/gD | [6] |
ARA-04 | HSV-1 adsorption | 1.00 ± 0.10 µM | Blocks viral adsorption receptors | [6] |
ARA-05 | HSV-1 adsorption | 1.00 ± 0.05 µM | Blocks viral adsorption receptors | [6] |
WRH-2412* | Tumor growth | Not reported | Antitumor activity in vitro | [8] |
Note: WRH-2412 is a pyrazolo[3,4-b]pyridine analog included for structural comparison.
The cyano group at position 4 of the 1H-pyrazolo[4,3-c]pyridine scaffold exerts profound electronic and steric effects that enhance both reactivity and drug-like properties. Spectroscopic and computational analyses reveal that this strong electron-withdrawing substituent significantly lowers the pKa of adjacent ring protons (predicted pKa ≈ 7.52 ± 0.40 for analogous structures), enhancing hydrogen-bond acceptor capacity and influencing tautomeric equilibria [1] [3]. The group's linear geometry and compact size (molecular volume ≈ 23 cm³/mol) permit deep penetration into hydrophobic enzyme pockets without steric penalty, while its dipole moment (≈3.5–4.0 D) contributes to favorable desolvation energy during target binding [1].
Physicochemical characterization indicates that the cyano group augments metabolic stability by resisting oxidative degradation compared to carbonyl or hydroxymethyl functionalities. This property is critical for maintaining bioavailability in vivo, particularly for antiviral agents requiring sustained plasma concentrations. Density Functional Theory (DFT) studies on related pyrazolopyridine-carbonitriles demonstrate enhanced molecular densities (predicted density ≈ 1.44 ± 0.1 g/cm³) and thermal stabilities attributable to strong intramolecular charge transfer between the cyano moiety and the electron-deficient pyridine ring [1] [3]. In synthetic chemistry, the cyano group serves as a versatile chemical handle for further elaboration—enabling transformations into amidines, tetrazoles, carboxylic acids, and heterocyclic fused systems—which broadens the structural diversity accessible from this core template [7] [8].
Table 2: Molecular Properties of 1H-Pyrazolo[4,3-c]pyridine-4-carbonitrile and Analogues
Property | Value | Measurement Method | Significance |
---|---|---|---|
Molecular weight | 144.13 g/mol (base structure) | Calculated | Influences bioavailability and diffusion kinetics |
Predicted boiling point | 287.7 ± 20.0 °C | QSPR modeling | Indicates volatility for purification processes |
Predicted density | 1.44 ± 0.1 g/cm³ | Computational simulation | Correlates with crystal packing efficiency |
Predicted pKa | 7.52 ± 0.40 | Quantum chemical calculation | Impacts ionization state and membrane permeability |
LogP (calculated) | 1.2–1.8 | In silico estimation | Reflects lipophilicity and distribution coefficients |
The positional isomerism between pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine systems generates distinct electronic, tautomeric, and biological profiles despite their identical atomic compositions. Tautomeric preferences fundamentally differentiate these scaffolds: the [3,4-b] fusion favors the 1H-tautomer (stabilized by ≈37 kJ/mol over the 2H-form) due to uninterrupted aromaticity across both rings, while the [4,3-c] isomer exhibits greater variability in tautomeric behavior depending on substituent effects [4] [8]. This difference profoundly impacts drug development, as evidenced by the dominance of 1H-pyrazolo[3,4-b]pyridines in clinical candidates (e.g., Vericiguat for cardiovascular disease) compared to only investigational-stage [4,3-c] analogs [8].
The ring fusion geometry dictates the distribution of electron density and positions of nucleophilic/electrophilic sites. In [3,4-b] systems, the fusion bonds connect pyrazole-C3a to pyridine-C6, localizing electron density at C4 (commonly substituted with aryl or carbonyl groups). In contrast, [4,3-c] fusion links pyrazole-C3a to pyridine-C7, creating a reactive C4 position ideal for electron-withdrawing groups like cyano [2] [6]. This electronic divergence translates to differential target engagement: [3,4-b] derivatives frequently serve as kinase ATP-site binders, while [4,3-c]-4-carbonitriles excel as viral entry inhibitors due to their enhanced dipole moments and altered hydrogen-bonding patterns [6] [8].
Synthetic accessibility further distinguishes these isomers. [3,4-b] derivatives are typically synthesized via Gould-Jacobs cyclization of 5-aminopyrazoles with carbonyl electrophiles, whereas [4,3-c] systems often require specialized routes such as nucleophilic displacement of chlorinated pyridine intermediates followed by hydrazine-mediated cyclization—as demonstrated in the synthesis of 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile (CAS: 1934605-77-2) [7] [8].
Table 3: Comparative Analysis of Pyrazolopyridine Isomers
Characteristic | Pyrazolo[3,4-b]pyridine | Pyrazolo[4,3-c]pyridine |
---|---|---|
Tautomeric preference | 1H-tautomer dominant (ΔG ≈ -37 kJ/mol) | Variable; influenced by C4 substituents |
Aromaticity | Full delocalization across both rings | Disrupted at fusion bond in 2H-tautomer |
Representative drugs | Vericiguat (cardiovascular), Tracazolate (anxiolytic) | Antiviral candidates (e.g., AM-57) |
Common substituents | C4: aryl, carbonyl; C6: amino | C4: cyano, halogens; C3: amino, halogens |
Synthetic approach | Gould-Jacobs cyclization | Hydrazine cyclization of chloropyridines |
Bioactivity focus | Kinase inhibition, cardiovascular targets | Antiviral, enzyme inhibition |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8